molecular formula C12H14N2O B13125440 (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone

(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone

Cat. No.: B13125440
M. Wt: 202.25 g/mol
InChI Key: HGFUSGHLERHMGM-UHFFFAOYSA-N
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Description

(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone typically involves the Biginelli reaction, which is a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts include Brønsted or Lewis acids such as hydrochloric acid (HCl) or acetic acid (AcOH) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and catalysis .

Biology

In biological research, this compound is investigated for its potential as a calcium channel blocker. It has shown promise in preliminary studies for its ability to modulate ion channels, which are crucial for various physiological processes .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as antihypertensive agents. They are also studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as ion channels and enzymes. It acts as a calcium channel blocker by binding to specific sites on the channel, thereby inhibiting calcium ion influx. This modulation of ion channels can lead to various physiological effects, including vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone apart from similar compounds is its unique combination of a pyrimidine ring with a phenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(6-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H14N2O/c1-9-7-8-13-12(14-9)11(15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

HGFUSGHLERHMGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C(N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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